2-Amino-5-isopropylthiophene-3-carboxamide 2-Amino-5-isopropylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 343272-23-1
VCID: VC21272189
InChI: InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11)
SMILES: CC(C)C1=CC(=C(S1)N)C(=O)N
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol

2-Amino-5-isopropylthiophene-3-carboxamide

CAS No.: 343272-23-1

Cat. No.: VC21272189

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-isopropylthiophene-3-carboxamide - 343272-23-1

Specification

CAS No. 343272-23-1
Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
IUPAC Name 2-amino-5-propan-2-ylthiophene-3-carboxamide
Standard InChI InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11)
Standard InChI Key QEEWCVLNVDMSCP-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(S1)N)C(=O)N
Canonical SMILES CC(C)C1=CC(=C(S1)N)C(=O)N

Introduction

Chemical Structure and Basic Properties

Molecular Structure

2-Amino-5-isopropylthiophene-3-carboxamide consists of a thiophene core with three key functional groups: an amino group (-NH2) at position 2, a carboxamide group (-CONH2) at position 3, and an isopropyl group (-CH(CH3)2) at position 5. The thiophene ring serves as a versatile scaffold that is commonly found in many biologically active compounds . The presence of these functional groups creates a molecule with multiple hydrogen bond donors and acceptors, which can influence its interaction with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-5-isopropylthiophene-3-carboxamide are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
CAS Number343272-23-1
MDL NumberMFCD03233811
AppearanceNot specified in available data-
SolubilityNot specified in available data-
Melting PointNot specified in available data-

The compound contains both hydrophilic (amino and carboxamide) and hydrophobic (isopropyl and thiophene ring) elements, suggesting potential amphiphilic characteristics. Based on the properties of similar thiophene derivatives, it may exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Nomenclature and Identification

Several synonyms exist for 2-Amino-5-isopropylthiophene-3-carboxamide, which can be useful for literature searches and compound identification:

  • 2-amino-5-isopropyl-3-thiophenecarboxamide

  • 2-amino-5-propan-2-ylthiophene-3-carboxamide

  • 2-amino-5-propan-2-yl-thiophene-3-carboxamide

  • 3-Thiophenecarboxamide, 2-amino-5-(1-methylethyl)-

The compound is also associated with various catalog identifiers including AKOS B007467, AKOS MSC-0465, ART-CHEM-BB B007467, and CHEMBRDG-BB 3007467 .

Synthetic Approaches and Chemistry

Chemical Reactivity

Based on its structure, 2-Amino-5-isopropylthiophene-3-carboxamide would likely exhibit reactivity patterns characteristic of aminothiophenes. The amino group at position 2 can serve as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions. The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid or can be reduced to form an amine.

The isopropyl group provides steric bulk that may influence the compound's reactivity and biological interactions. Additionally, the thiophene ring can participate in various electrophilic aromatic substitution reactions, although the existing substituents would direct the regioselectivity of such reactions.

Structure-Activity Relationships and Related Compounds

Comparison with Other Thiophene Derivatives

The structural features of 2-Amino-5-isopropylthiophene-3-carboxamide can be compared with other thiophene derivatives to understand potential biological activities. For instance, 2-amino-N-butyl-5-phenylthiophene-3-carboxamide (CID 53383638) shares the 2-amino-thiophene-3-carboxamide core but differs in having a phenyl group at position 5 instead of an isopropyl group, and a butyl substituent on the carboxamide nitrogen .

Similarly, 4,5-diarylthiophene-2-carboxamide derivatives have been studied for their anti-inflammatory properties, suggesting that thiophene carboxamides as a class may possess biological activities worth investigating .

Table 2: Comparison of 2-Amino-5-isopropylthiophene-3-carboxamide with Related Compounds

CompoundCore StructureKey DifferencesReported Activities
2-Amino-5-isopropylthiophene-3-carboxamide2-amino-thiophene-3-carboxamideIsopropyl at C5Not specifically reported
2-amino-N-butyl-5-phenylthiophene-3-carboxamide2-amino-thiophene-3-carboxamidePhenyl at C5, N-butyl on carboxamideNot specifically reported in provided data
4,5-diarylthiophene-2-carboxamide derivativesthiophene-2-carboxamideDiaryl substitution at C4/C5Anti-inflammatory activity

Structure-Activity Insights from Related Compounds

Research on 4,5-diarylthiophene-2-carboxamide derivatives provides valuable insights into structure-activity relationships that might be relevant to understanding the potential properties of 2-Amino-5-isopropylthiophene-3-carboxamide:

  • The nature of the amide substituent significantly affects biological activity; alkyl amides typically show poor activity compared to aryl or cycloalkyl amide derivatives .

  • The presence of specific substituents on the aryl rings can enhance anti-inflammatory activity, with compounds containing hydroxyl groups on the aryl rings demonstrating improved binding to targets like cyclooxygenase-2 (COX-2) .

  • Docking studies with 4,5-diarylthiophene-2-carboxamide derivatives have shown specific interactions with key residues in the COX-2 structure, suggesting a mechanism for their anti-inflammatory activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator